2,2,3,5-Tetramethylhexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,5-tetramethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(2)6-8(3)10(4,5)9(11)12/h7-8H,6H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBOWZVSJWNXKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058340 | |
| Record name | 2,2,3,5-Tetramethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24353-78-4 | |
| Record name | 2,2,3,5-Tetramethylhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3,5-Tetramethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,5-TETRAMETHYLHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N79471D31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2,2,3,5 Tetramethylhexanoic Acid
Oxidative Routes to 2,2,3,5-Tetramethylhexanoic Acid
Oxidation of Corresponding Branched Aldehydes to this compound
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For the production of this compound, the corresponding aldehyde, 2,2,3,5-tetramethylhexanal (B15263473), would serve as the immediate precursor. This reaction is typically an autoxidation process that proceeds via a radical chain mechanism when exposed to air or pure oxygen. nih.gov
The process can be enhanced by the use of catalysts. While specific studies on 2,2,3,5-tetramethylhexanal are not prevalent, analogous industrial processes for similar branched-chain acids provide a clear precedent. For instance, the synthesis of 2-ethylhexanoic acid from 2-ethylhexanal (B89479) is well-documented and often employs catalysts to improve efficiency and selectivity. nih.gov N-Hydroxyphthalimide (NHPI) has been shown to be an effective catalyst for such transformations, enabling high selectivity under mild conditions. nih.gov
Table 1: Conditions for Analogous Oxidation of 2-Ethylhexanal
| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield of Acid (%) | Reference |
|---|---|---|---|---|---|
| N-Hydroxyphthalimide | Oxygen | Isobutanol | 60 | >99 | nih.gov |
| None (Autoxidation) | Oxygen | Octane | 40 | 81 | nih.gov |
This methodology highlights a viable and efficient route to this compound, assuming the availability of the precursor aldehyde.
Catalytic Oxidation of Branched Alcohols in this compound Synthesis
Another significant oxidative pathway begins with the corresponding primary alcohol, 2,2,3,5-tetramethylhexanol. The conversion of primary alcohols to carboxylic acids is a common industrial process. youtube.com This transformation can be achieved using strong oxidizing agents, but for industrial-scale and greener synthesis, catalytic methods are preferred.
Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture. Research on the oxidation of other branched alcohols, such as 2-ethylhexanol, has identified effective catalytic systems. For example, a series of iron oxide catalysts supported on silica (B1680970) (Fe₂O₃/SiO₂) have been investigated for the oxidation of 2-ethylhexanol to 2-ethylhexanoic acid. semanticscholar.org The performance of these catalysts is dependent on factors like the loading of the active metal and the calcination temperature. semanticscholar.org
Table 2: Research Findings on Catalytic Oxidation of 2-Ethylhexanol
| Catalyst | Fe Loading (%) | Calcination Temp (°C) | Selectivity for Acid (%) | Yield of Acid (%) | Reference |
|---|
These findings suggest that a similar supported metal catalyst could be developed for the selective oxidation of 2,2,3,5-tetramethylhexanol to its corresponding carboxylic acid. The reaction typically proceeds through an intermediate aldehyde, which is then further oxidized. youtube.com
Mechanism of Peroxy Intermediate Formation in Oxidative Syntheses
The oxidation of aldehydes to carboxylic acids, particularly autoxidation, involves the formation of peroxy intermediates through a free radical mechanism. nih.gov The reaction is initiated by the formation of an acyl radical from the aldehyde. This acyl radical then reacts with molecular oxygen to form a peroxyacyl radical.
The peroxyacyl radical is a key intermediate that propagates the chain reaction. It can abstract a hydrogen atom from another aldehyde molecule, yielding a peroxycarboxylic acid and a new acyl radical. The formed peroxycarboxylic acid can then react with another molecule of the aldehyde to produce two molecules of the carboxylic acid. This step is analogous to the Baeyer-Villiger oxidation mechanism.
In some synthetic routes, peroxycarboxylic acids (also known as peroxy acids) are used directly as reagents, for example, in the epoxidation of alkenes. libretexts.orgyoutube.com The mechanism in these cases involves a concerted reaction where an oxygen atom is transferred from the peroxy acid to the substrate. youtube.com
Hydroformylation-Oxidation Pathways for this compound Production
Multi-step industrial syntheses often combine different reaction types to build complex molecules from simpler feedstocks. A hydroformylation-oxidation sequence is a plausible, albeit complex, route for producing this compound from an appropriate olefin. This approach is exemplified by the industrial production of 2-ethylhexanoic acid, which starts from the hydroformylation of propylene. nih.gov
For this compound, the process would hypothetically start with a highly branched C9 olefin, such as an isomer of nonene.
Hydroformylation: The starting olefin would be reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (typically containing cobalt or rhodium) to introduce a formyl group (-CHO), producing a mixture of isomeric C10 aldehydes, including 2,2,3,5-tetramethylhexanal.
Oxidation: The resulting aldehyde mixture would then be oxidized to the corresponding carboxylic acids. The target acid, this compound, could then be isolated from the product mixture.
This pathway allows for the construction of the C10 carbon skeleton from smaller, more readily available chemical feedstocks.
Synthetic Intermediates and Precursors to this compound
The synthesis of a complex molecule like this compound relies on the availability of suitable precursors that can be converted into the target structure.
Role of Unsaturated Carboxylic Acids in this compound Synthesis
Unsaturated carboxylic acids can serve as valuable intermediates in the synthesis of saturated carboxylic acids. britannica.com The synthesis of this compound could be envisioned through the hydrogenation of an unsaturated analogue, such as 2,2,3,5-tetramethylhexenoic acid. The reduction of the carbon-carbon double bond in α,β-unsaturated acids to form saturated acids is a well-established transformation. nih.gov
Another synthetic strategy involves the conjugate addition (Michael addition) to an α,β-unsaturated ester or acid. libretexts.org In this approach, a nucleophile adds to the β-carbon of the double bond. For the synthesis of a highly substituted acid like this compound, this could involve the addition of an organometallic reagent to a precursor like 2,3,5-trimethyl-2-hexenoic acid, followed by methylation at the α-position. These reactions can be complex and require careful control of stereochemistry and regioselectivity. The use of solid promoters can sometimes facilitate such additions. google.com
Chemical Reactivity and Derivatization of 2,2,3,5 Tetramethylhexanoic Acid
Carboxylic Acid Functional Group Transformations
The carboxyl group (-COOH) of 2,2,3,5-tetramethylhexanoic acid is the primary site of its chemical reactivity, allowing for transformations into esters and amides. However, the bulky nature of the molecule often necessitates specific reaction conditions to overcome steric hindrance.
Esterification Reactions of this compound
Esterification of sterically hindered carboxylic acids like this compound can be challenging. Standard Fischer esterification conditions, which typically involve reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may proceed slowly or with low yields. To circumvent this, more potent activating agents and specific catalysts are often employed.
One effective method involves the use of cyclization agents such as inorganic and organic protonic acids (e.g., sulfuric acid, phosphoric acid, methanesulfonic acid) or Lewis acids (e.g., boron trifluoride, tin tetrachloride, zinc chloride). google.com These reactions can be performed with or without an inert solvent like hexane (B92381) or benzene. google.com
A selection of potential catalysts for the esterification of sterically hindered polyhydroxymonocarboxylic acids, which could be applicable to this compound, is presented in the table below.
| Catalyst |
| Tin (II) chloride |
| Tin (IV) chloride |
| Tetrabutyl titanate |
| Zinc carbonate |
| Tin (II) oxalate |
| Tin (II) octanoate |
| Butylchlorotin dihydroxide |
| Iron (III) chloride |
| Magnesium chloride |
| Lithium chloride |
This table is based on catalysts used for sterically hindered polyhydroxymonocarboxylic acids and suggests potential catalysts for this compound.
Amidation Reactions Involving this compound
The formation of amides from this compound also requires methods that can overcome the steric barrier. Traditional methods involving the direct reaction of the carboxylic acid with an amine may not be efficient. Therefore, the carboxylic acid is often converted into a more reactive intermediate.
Mechanochemical approaches have emerged as a sustainable and efficient alternative for the synthesis of amides, even from sterically hindered carboxylic acids. chemrxiv.org The use of uronium-based coupling reagents, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU), in combination with a base like potassium hydrogen phosphate (B84403) (K₂HPO₄), can facilitate the amidation process. chemrxiv.org This method is often carried out with minimal solvent, reducing waste and simplifying purification. chemrxiv.org For particularly challenging couplings involving hindered carboxylic acids, the use of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) with K₂HPO₄ or N-methylimidazole can be effective. chemrxiv.org
Another strategy involves the use of specialized reagents to activate the carboxylic acid. A survey of amidation reagents effective in aqueous media, which could be applicable to this compound, identified several promising candidates. luxembourg-bio.com For sterically demanding carboxylic acids, the combination of N,N'-diisopropylcarbodiimide (DIC) with 2-hydroxypyridine-N-oxide (HOPO) has shown a broad substrate scope and high yields. luxembourg-bio.com
Metal Salt and Organometallic Complex Formation of 2,2,3,5-Tetramethylhexanoate Derivatives
The carboxylate anion of this compound can act as a ligand to form complexes with various metal ions. The synthesis and characterization of these metal complexes are of interest for their potential applications in various fields.
Synthesis and Characterization of Zinc 2,2,3,5-Tetramethylhexanoate Complexes
While specific literature on zinc complexes of this compound is limited, general methods for the synthesis of zinc carboxylates can be applied. A common route involves the reaction of a zinc salt, such as zinc chloride, with the sodium salt of the carboxylic acid.
For instance, a general synthesis of a related zinc complex, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc, involves the reaction of the ligand with a zinc salt. strem.comamericanelements.com This suggests that a similar approach could be used to synthesize zinc 2,2,3,5-tetramethylhexanoate.
| Compound Name | CAS Number | Molecular Formula |
| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc | 14363-14-5 | C₂₂H₃₈O₄Zn |
This table provides information on a related zinc complex, illustrating a potential synthetic target.
Synthesis and Characterization of Silver 2,2,3,5-Tetramethylhexanoate Complexes
The synthesis of silver carboxylates can be achieved through various methods. A general approach involves the reaction of a silver salt, such as silver nitrate, with the corresponding carboxylic acid or its salt. The synthesis of amide compounds can be realized by the oxidation of aryl ethylene, with the selection of additives like triethyloxonium (B8711484) tetrafluoroborate, HSi(OEt)₃, and disodium (B8443419) edetate improving the reaction yield. google.com
Synthesis and Characterization of Barium 2,2,3,5-Tetramethylhexanoate Complexes
For example, barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate (B1144303) and its tetraglyme (B29129) adduct are known compounds, suggesting that similar coordination complexes with 2,2,3,5-tetramethylhexanoate are feasible. sigmaaldrich.comstrem.com
| Compound Name | CAS Number | Molecular Formula |
| Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate | 17594-47-7 | Ba(C₁₁H₁₉O₂)₂ · xH₂O |
| Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionato) tetraglyme adduct | 136629-60-2 | Ba(C₁₁H₁₉O₂)₂·CH₃(OCH₂CH₂)₄OCH₃ |
This table presents related barium complexes, indicating the potential for forming similar structures with 2,2,3,5-tetramethylhexanoate.
Principles of Metal Carboxylate Synthesis and Stoichiometry
Metal carboxylates, also known as metal soaps, are compounds in which a metal ion is bonded to the carboxylate anion of a carboxylic acid. pgmsmetal.com The synthesis of metal carboxylates from this compound follows general principles applicable to most carboxylic acids. These methods involve the reaction of the carboxylic acid with a metal-containing compound, leading to the formation of a metal-carboxylate bond. pgmsmetal.com
Several synthetic routes can be employed. wikipedia.org Common methods include acid-base reactions, protonolysis, and reactions with organometallic compounds. wikipedia.org In a typical acid-base reaction, a metal hydroxide (B78521), oxide, or salt is reacted with the carboxylic acid. youtube.com For instance, reacting this compound with a metal hydroxide would yield the corresponding metal 2,2,3,5-tetramethylhexanoate and water. youtube.com Another approach is the reaction of metal salts with carboxylic acids, which results in the replacement of the hydrogen atom in the acid with a metal. pgmsmetal.com Salt metathesis reactions, where a metal halide reacts with a sodium salt of the carboxylic acid (e.g., sodium 2,2,3,5-tetramethylhexanoate), are also a common pathway. wikipedia.org
A more advanced method involves the thermal decomposition of an organometallic compound in the presence of a stoichiometric excess of the carboxylic acid. google.com This process forms the metal carboxylate compound in situ. google.com The stoichiometry of the final metal carboxylate complex—the ratio of metal ions to carboxylate ligands—is not always simple and can be influenced by the reaction conditions and the nature of the metal. acs.org The coordination mode of the carboxylate ligand can vary, with common modes being monodentate (κ¹), bidentate (κ²), or bridging, where the carboxylate group binds to two or more metal centers. wikipedia.org The final stoichiometry of the isolated product can reflect the extent of the reaction conversion and the effectiveness of the purification procedure. acs.org For example, stoichiometrically simple complexes are often multimetallic, such as the basic metal acetates with a general formula of [M₃O(OAc)₆(H₂O)₃]ⁿ⁺. wikipedia.org The specific stoichiometry for a 2,2,3,5-tetramethylhexanoate complex would depend on the metal's oxidation state and coordination preferences.
Table 1: General Synthesis Methods for Metal Carboxylates
| Synthesis Method | General Reaction Scheme | Reactants |
| Acid-Base Reaction | LₙMOR' + RCO₂H → LₙMO₂CR + R'OH | Metal alkoxide/hydroxide + Carboxylic Acid |
| Protonolysis | LₙM-alkyl + RCO₂H → LₙMO₂CR + alkane | Organometallic compound + Carboxylic Acid |
| Salt Metathesis | LₙMCl + RCO₂Na → LₙMO₂CR + NaCl | Metal halide + Sodium carboxylate |
| Organometallic Decomposition | Organometallic + excess RCO₂H (heat) → Metal Carboxylate | Organometallic compound + Carboxylic Acid |
Reduction Reactions to Form Branched Aldehydes and Alcohols from this compound
The reduction of carboxylic acids typically yields primary alcohols. chemguide.co.uk For this compound, this transformation results in the formation of the corresponding branched primary alcohol, 2,2,3,5-tetramethylhexanol. The most common and effective laboratory reagent for this reduction is lithium tetrahydridoaluminate (LiAlH₄), also known as lithium aluminum hydride. chemguide.co.uk
C₁₀H₂₀O₂ + [H] → C₁₀H₂₂O
This represents the conversion of this compound to 2,2,3,5-tetramethylhexanol.
Table 2: Reduction of this compound
| Reactant | Reducing Agent | Intermediate Product | Final Product |
| This compound | Lithium Tetrahydridoaluminate (LiAlH₄) | 2,2,3,5-Tetramethylhexanal (B15263473) | 2,2,3,5-Tetramethylhexanol |
Advanced Derivatization for Tailored Chemical Properties
Further chemical modifications of this compound can be performed to create derivatives with specific, tailored properties for various chemical applications.
The synthesis of amide derivatives from carboxylic acids is a fundamental transformation in organic chemistry. Typically, a carboxylic acid is converted into a more reactive acyl derivative, such as an acyl chloride or an ester, which then reacts with an amine to form an amide. Alternatively, direct amidation can be achieved using coupling agents that activate the carboxylic acid.
However, the preparation of a diamide (B1670390) derivative from this compound presents a structural challenge. As a monocarboxylic acid (containing only one -COOH group), it would typically react with an amine (R-NH₂) or a diamine (H₂N-R-NH₂) to form a monoamide or a bis-amide (where two acid molecules react with one diamine), respectively. The formation of a "diamide" from a single molecule of this compound is not straightforward, as there is only one carboxyl functional group to convert into an amide linkage. Metallacarboxylic amides (LₙMC(O)NR₂) are known, which arise from the addition of an amide to a metal carbonyl complex, but this represents a different class of compound. wikipedia.org Specific literature detailing the synthesis of a diamide derivative directly from the single carboxyl group of this compound is not available in the searched results, likely due to this chemical principle.
Advanced Analytical and Characterization Methodologies for 2,2,3,5 Tetramethylhexanoic Acid
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopy is a cornerstone in the analysis of 2,2,3,5-tetramethylhexanoic acid, offering detailed insights into its molecular architecture and purity.
Applications of Infrared Spectroscopy in this compound Research
Nuclear Magnetic Resonance Spectroscopy for this compound and its Deuterated Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the proton signals allow for the assignment of each hydrogen atom to its specific location within the molecule. The protons of the four methyl groups will appear as distinct singlets or doublets, depending on their proximity to chiral centers and neighboring protons. The methylene (B1212753) protons and the single proton on the chiral carbon at position 3 will exhibit more complex splitting patterns. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the structure. The chemical shift of each carbon signal is indicative of its chemical environment, distinguishing between methyl, methylene, methine, and quaternary carbons, as well as the carbonyl carbon of the carboxylic acid group.
For deuterated analogs of this compound, such as this compound-d3, NMR is crucial for determining the position and extent of deuterium (B1214612) incorporation. cymitquimica.com The absence of a signal in the ¹H NMR spectrum at a specific position, coupled with the appearance of a characteristic signal in the ²H (deuterium) NMR spectrum, confirms the successful labeling. This is vital for studies involving isotopic tracers. The use of deuterated solvents in NMR analysis is standard practice to avoid interference from solvent protons. tcichemicals.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (COOH) | ~12 (broad s) | ~180 |
| C2 (C(CH₃)₂) | - | ~45 |
| C3 (CH) | Multiplet | ~40 |
| C4 (CH₂) | Multiplet | ~50 |
| C5 (CH) | Multiplet | ~30 |
| C6 (CH₃) | Doublet | ~20 |
| C2-Methyls | Singlets | ~25 |
| C3-Methyl | Doublet | ~15 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Chromatographic and Separation Techniques for this compound Purity and Mixture Analysis
Chromatographic methods are essential for the purification of this compound and for the analysis of its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
In GC analysis, the carboxylic acid is often derivatized, for example, by esterification to form a more volatile methyl or ethyl ester, to improve its chromatographic behavior. The choice of the stationary phase in the GC column is critical for achieving good separation from impurities or other components in a mixture. Flame ionization detection (FID) is commonly used for quantification, while mass spectrometry (MS) coupled with GC (GC-MS) provides definitive identification of the compound and its byproducts based on their mass spectra and fragmentation patterns.
HPLC, particularly in the reverse-phase mode, is well-suited for the analysis of this compound without derivatization. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic or acetic acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxyl group has a weak chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). These techniques are invaluable for assessing the purity of synthesized this compound and for quantifying it in various matrices.
Isotopic Labeling Strategies in this compound Research
Isotopic labeling involves the replacement of one or more atoms in a molecule with their isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D) or carbon-12 (¹²C) with carbon-13 (¹³C). nih.govwiley.com This powerful technique is used to trace the fate of molecules in chemical reactions and biological pathways.
Utility of Deuterated this compound for Reaction Mechanism Studies
The synthesis of deuterated this compound allows for detailed investigations into reaction mechanisms. nih.gov By strategically placing deuterium atoms at specific positions in the molecule, chemists can probe the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. A significant KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. This provides strong evidence for the proposed mechanism. For instance, if a C-H bond at a particular position is cleaved in the slowest step, the reaction will proceed more slowly with the deuterated analog due to the greater strength of the C-D bond compared to the C-H bond.
Application of Isotopic Tracers in Metabolic Pathway Investigations
Isotopically labeled this compound, particularly with stable isotopes like ²H or ¹³C, serves as a tracer to investigate its metabolic fate in biological systems. wiley.comisotope.com When introduced into an organism or a cell culture, the labeled compound can be tracked as it undergoes metabolic transformations. nih.govnih.gov By using techniques like mass spectrometry, researchers can identify the metabolites of this compound by looking for the isotopic label in downstream products. This allows for the elucidation of the metabolic pathways involved, the identification of key enzymes, and the quantification of metabolic fluxes. nih.govnih.gov For example, tracing the incorporation of ¹³C from labeled this compound into other molecules can reveal how it is broken down and utilized by the cell. This approach is fundamental in metabolic research and drug discovery. isotope.comresearchgate.net
Applied Research Trajectories and Functional Manifestations of 2,2,3,5 Tetramethylhexanoic Acid and Its Derivatives
Role in Materials Science and Polymer Chemistry
The incorporation of sterically hindered and branched structures into polymers and related materials can significantly influence their physical and chemical properties. While direct research on 2,2,3,5-tetramethylhexanoic acid is not extensively documented in publicly available literature, the applications of structurally similar highly branched carboxylic acids provide a strong indication of its potential roles.
Carboxylic acids are fundamental building blocks in the synthesis of various polymers, including polyesters and alkyd resins, which are widely used in the coatings industry. cymitquimica.comzslubes.comcnr.it The structure of the carboxylic acid monomer plays a crucial role in determining the final properties of the coating, such as hardness, flexibility, and resistance to environmental factors. cnr.it
Hyperbranched polymers (HBPs), known for their three-dimensional dendritic architecture, low viscosity, and high functionality, are increasingly used in coating applications to reduce volatile organic compounds (VOCs). unimi.it These HBPs can be synthesized from carboxylic acid monomers. For instance, hyperbranched alkyd resins have been developed from tall oil fatty acids and hyperbranched polyester (B1180765) polyols, demonstrating the utility of complex acid structures in creating advanced coating materials. researchgate.net The use of a highly branched acid like this compound could potentially lead to the formation of polymers with enhanced solubility and low viscosity, which are desirable properties for high-solids coatings.
The table below illustrates the general role of carboxylic acids in polymer synthesis for coatings, drawing a parallel to the potential application of this compound.
Table 1: Role of Carboxylic Acids in Polymer and Coating Development
| Property Influenced | Effect of Branched Carboxylic Acid Structure | Potential Advantage of this compound |
|---|---|---|
| Viscosity | Reduces viscosity in polymer melts and solutions. unimi.it | Formulation of low-VOC, high-solids coatings. |
| Solubility | Increases solubility in organic solvents. unimi.itmdpi.com | Improved compatibility with a wider range of resin systems. |
| Flexibility | Can be tailored by adjusting the polymer backbone. zslubes.com | Potential to create more flexible and impact-resistant coatings. |
| Adhesion | Carboxyl groups enhance adhesion to substrates. cymitquimica.com | Stronger bonding to metal and other surfaces. |
Polyol esters, a class of synthetic lubricants, are produced by reacting polyols with carboxylic acids. rumanza.commdpi.com These esters are known for their high thermal stability, low volatility, and excellent lubricating properties, making them suitable for demanding applications such as jet turbine and high-performance engine oils. zslubes.comrumanza.com The use of branched-chain carboxylic acids in the synthesis of polyol esters is particularly advantageous as it enhances hydrolytic and thermal stability due to steric hindrance around the ester linkage. rumanza.com
In plasticizer applications, esters derived from carboxylic acids are used to increase the flexibility and durability of polymers like PVC. rsc.org The branched structure of the acid can influence the plasticizer's efficiency and compatibility with the polymer matrix.
The degradation of polymers under the influence of heat, light, and oxygen is a significant concern that can be mitigated by the addition of stabilizers. researchgate.net Sterically hindered compounds are known to be effective stabilizers. researchgate.net For example, hindered amine light stabilizers (HALS) are widely used to protect polymers from photodegradation. researchgate.netgoogle.com
The highly branched structure of this compound suggests that it and its derivatives could function as effective stabilizers. The steric hindrance provided by the methyl groups can help to protect the polymer chains from degradation by scavenging free radicals. specialchem.compqri.org While direct studies on this compound as a primary stabilizer are not prevalent, the principle of steric stabilization is a well-established concept in polymer science. diva-portal.orgbyk.com The introduction of such a molecule into a polymer matrix could disrupt chain packing and reduce the rate of diffusion of small molecules that contribute to degradation.
Catalytic Applications of this compound Derivatives
The derivatives of carboxylic acids, particularly metal carboxylates, are widely employed as catalysts in a variety of chemical reactions. um.esnih.gov The nature of the carboxylate ligand can significantly influence the catalytic activity and selectivity of the metal center.
Metal carboxylates are synthesized by reacting a metal salt with a carboxylic acid. mdpi.com These complexes have applications in diverse catalytic processes, including oxidation, polymerization, and cross-coupling reactions. um.esnih.gov The steric and electronic properties of the carboxylate ligand are crucial in tuning the catalyst's performance.
Derivatives of this compound, in the form of metal carboxylates, are expected to exhibit unique catalytic properties due to the significant steric bulk of the ligand. This steric hindrance can create a specific coordination environment around the metal ion, potentially leading to enhanced selectivity in catalytic transformations. um.es For instance, sterically hindered ligands are critical for success in certain nickel-catalyzed carboxylation reactions. um.es
Rare earth metal carboxylates, in particular, have garnered interest for their catalytic activities. rsc.orgresearchgate.netrsc.org The synthesis of rare earth metal complexes with this compound could yield catalysts with novel reactivity, potentially applicable in areas such as polymerization and organic synthesis.
The following table outlines the synthesis of a generic metal carboxylate and its potential catalytic applications, which can be extrapolated to derivatives of this compound.
Table 2: Synthesis and Potential Catalytic Roles of Metal Carboxylates
| Metal | Synthesis Method | Potential Catalytic Application |
|---|---|---|
| Transition Metals (e.g., Co, Ni, Cu) | Reaction of metal salt with carboxylic acid. mdpi.com | Oxidation, Polymerization, Cross-Coupling Reactions. um.esnih.gov |
| Rare Earth Metals (e.g., Ce, La) | Reaction of rare earth salt with carboxylic acid. researchgate.net | Polymerization, Organic Synthesis, Oxygen Reduction Reactions. rsc.orgmdpi.com |
The mechanism of catalysis by metal carboxylates often involves the coordination of reactants to the metal center, followed by a series of steps such as oxidative addition, insertion, and reductive elimination. unimi.it The carboxylate ligand can influence these steps in several ways.
The steric bulk of a ligand like 2,2,3,5-tetramethylhexanoate can control the access of substrates to the metal center, thereby dictating the regioselectivity and stereoselectivity of the reaction. mdpi.com For example, in direct arylation reactions catalyzed by ruthenium(II) carboxylates, the carboxylate ligand plays a key role in the C-H bond metalation step. unimi.it The use of a highly hindered carboxylate could favor the activation of less sterically encumbered C-H bonds.
Furthermore, the electronic properties of the carboxylate ligand can modify the Lewis acidity of the metal center, which in turn affects its catalytic activity. While detailed mechanistic studies on catalysts derived from this compound are not available, the principles derived from studies on other sterically hindered carboxylate catalysts provide a framework for understanding their potential behavior. cnr.itacs.org
Contributions to Separation Science and Extraction Processes
This compound, often as a component of isomeric mixtures known as neodecanoic acid or commercially as Versatic Acid 10, plays a role in the field of separation science, particularly in the liquid-liquid extraction of metal ions. upc.edugoogle.comjustia.comgoogle.com These branched-chain carboxylic acids are utilized as cation exchange extractants in hydrometallurgical processes. justia.com
Applications in Metal Ion Extraction from Aqueous Solutions
Branched-chain carboxylic acids, including the isomeric mixture of neodecanoic acid which contains this compound, are employed as organic extractants for separating metal ions from aqueous solutions. upc.edugoogle.comjustia.comgoogle.com This process is a cornerstone of hydrometallurgy, enabling the purification and recovery of various metals. upc.edu The general principle involves the contact of an aqueous phase containing the metal ions with an immiscible organic phase composed of the extractant dissolved in a non-polar solvent. upc.edu The carboxylic acid acts as a cation exchanger, where a proton from the acid is exchanged for a metal ion, thereby transferring the metal into the organic phase. justia.com This technique is not limited to valuable and rare metals; advancements have made it applicable to a broader spectrum of metals. upc.edu For instance, these types of acids are used in processes for preparing high-purity hydrated nickel sulfate. google.comjustia.comgoogle.com
Elucidation of Extraction Mechanisms and Species Determination
The extraction of metal ions from an aqueous solution by carboxylic acid extractants like this compound (as part of neodecanoic acid) proceeds via a cation exchange mechanism. justia.com In this process, the carboxylic acid (represented as HA) in the organic phase reacts with the metal cation (Mⁿ⁺) in the aqueous phase. The metal ion replaces the proton of the carboxylic acid's carboxyl group, forming a metal-carboxylate complex (MAₙ) that is soluble in the organic phase. This equilibrium reaction can be represented as:
Mⁿ⁺(aq) + nHA(org) ⇌ MAₙ(org) + nH⁺(aq)
During the stripping stage, this reaction is reversed by contacting the metal-laden organic phase with a strong acid solution. The high concentration of H⁺ ions shifts the equilibrium to the left, causing the metal to be stripped from the organic phase back into the aqueous phase, and regenerating the extractant for reuse. justia.com
Calculation of Separation Factors in Lanthanide Systems
α (M₁/M₂) = D(M₁) / D(M₂)
A separation factor significantly greater than 1 indicates that a good separation is achievable. For lanthanides, the separation is often challenging due to their similar chemical properties. The efficiency of the extraction and the resulting separation factors are influenced by factors such as the pH of the aqueous phase and the structure of the extractant.
Analytical Applications of this compound
The unique properties of this compound have led to its use in specific analytical methodologies.
Quantitative Determination of Total Organic Acid Content in Aqueous Systems
This compound, and particularly its deuterated form (this compound-d3), is utilized as an analytical standard for the quantitative determination of the total organic acid content in aqueous coolants. usbio.netchemicalbook.comcookechem.comamericanchemicalsuppliers.com A patented method describes a procedure for quantifying resident organic acid species in aqueous coolants. google.com
The general steps of this analytical method are as follows:
A measured sample of the aqueous coolant is obtained. google.com
The sample is treated with an inorganic acid to protonate the organic acid anions present in the coolant. google.com
The acidified sample is then mixed with an organic extraction solvent. The protonated organic acids, being more lipophilic, are solubilized and transferred from the aqueous phase to the organic solvent. google.com
The mixture is allowed to separate into distinct aqueous and organic layers. google.com
An aliquot of the organic layer containing the extracted organic acids is then analyzed. This can involve techniques such as gas chromatography/mass spectrometry (GC/MS), for which this compound and its isotopologues are suitable for creating calibration standards. google.comgoogleapis.comgoogle.comgoogleapis.com
This method allows for the determination of the total organic acid content, which is a critical parameter for monitoring the quality and performance of engine coolants. google.com
Investigations into Biological Interactions and Biochemical Applications
The biological and biochemical applications of this compound have not been extensively studied individually. However, as a member of the broader class of branched-chain carboxylic acids and C10 fatty acids, some general biological activities can be inferred.
Branched-chain fatty acids can exhibit different physical and biological properties compared to their straight-chain isomers. researchgate.net For instance, the branching can affect how the molecule interacts with biological membranes and enzymes. Short-chain carboxylic acids, in general, are known to have antimicrobial and antibiofilm activity, which is influenced by the environmental pH and the compound's structure. asm.org
Studies on C10 carboxylic acids, such as capric acid (decanoic acid), have shown they can influence mitochondrial function. It has been suggested that capric acid may be responsible for the mitochondrial proliferation associated with ketogenic diets through the activation of the PPARγ receptor. While this compound is a C10 carboxylic acid, its highly branched structure would likely result in different metabolic and signaling properties compared to the linear capric acid. Further research is needed to elucidate the specific biological interactions and potential biochemical applications of this compound.
Exploration as Building Blocks for Complex Biological Molecules
The concept of using simpler organic molecules as building blocks for larger, functional macromolecules is fundamental to cell biology and prebiotic chemistry. opentextbc.cacancerquest.org Fatty acids, in general, are critical in this regard as they self-assemble to form membranes, a key step in the emergence of protocells. mdpi.com
This compound, with its distinct arrangement of four methyl groups on a hexanoic acid backbone, is of interest as a precursor for the synthesis of more complex molecules. ontosight.ai The specific branching pattern affects its physical and chemical properties, such as how it packs into a lipid aggregate. This structural influence could be exploited in the creation of novel biomaterials or as a molecular scaffold. Researchers have proposed that the building blocks of polymers like RNA and proteins can be selected and concentrated by binding to fatty acid membranes, a process which could be influenced by the specific structure of the fatty acids involved. mdpi.com The incorporation of branched-chain fatty acids into these structures can alter membrane fluidity and permeability, which are critical aspects of biological function. nih.gov
Utility as Tools in Biochemical Assay Development
Beyond its potential as a structural component, this compound and its isotopic analogs serve as specialized tools in analytical chemistry. Specifically, the deuterated version, this compound-d3, is employed as an internal standard in analytical studies. cymitquimica.comusbio.net Its primary documented use is in methods designed to quantitatively determine the total organic acid content in aqueous solutions, such as industrial coolants. usbio.net In this role, a known quantity of the isotope-labeled compound is added to a sample. Because its chemical behavior is nearly identical to its non-labeled counterpart but its mass is different, it can be distinguished using mass spectrometry. This allows for precise quantification of other organic acids in the sample, demonstrating its utility in developing and validating biochemical assays.
Research into Potential Biological Activities of Branched Fatty Acids and Derivatives (e.g., Anti-inflammatory, Antimicrobial, Anticancer Research)
While research specifically targeting this compound is limited, the broader class of branched-chain fatty acids (BCFAs) is a subject of growing interest for its potential bioactive properties. ontosight.ainih.gov Studies on various BCFAs have revealed a range of biological activities, providing a basis for investigating similar properties in related compounds. acs.orgrsc.org
Research has demonstrated that BCFAs possess potent, structure-specific properties that may help protect against inflammation, cancers, and metabolic disorders. nih.gov
Anti-inflammatory Activity : BCFAs have been studied for their anti-inflammatory effects, which may be linked to their ability to inhibit the expression of genes for inflammatory cytokines. rsc.org
Anticancer Research : There is mounting evidence that BCFAs can be cytotoxic to cancer cells and inhibit tumor growth. acs.orgnih.gov The anticancer activity is influenced by structural features such as the size of the branching group and the presence of unsaturation in the alkyl chain. nih.gov For example, the BCFA 13-methyltetradecanoic acid (13-MTD) has shown in vivo tumor growth inhibition. nih.gov
Antimicrobial Properties : Fatty acids and their derivatives are being investigated for their potential antimicrobial activities. ontosight.ai BCFAs are key structural components of bacterial membranes, where they regulate fluidity and permeability, suggesting that introducing exogenous BCFAs could disrupt these vital functions. nih.gov
The potential bioactivities of this class of compounds are summarized in the table below.
| Potential Biological Activity | Research Findings for Branched-Chain Fatty Acids (BCFAs) |
| Anticancer / Antiproliferative | BCFAs have demonstrated cytotoxicity to cancer cells and the ability to inhibit tumor growth in vivo. acs.orgnih.gov |
| Anti-inflammatory | Studies suggest BCFAs may possess anti-inflammatory properties, potentially by inhibiting inflammatory cytokine gene expression. rsc.org |
| Metabolic Regulation | Research indicates BCFAs may reduce the risk of metabolic disorders and play a role in regulating lipid metabolism. acs.orgmdpi.com |
| Antimicrobial | As key components of bacterial membranes, BCFAs are being explored for potential antimicrobial applications. ontosight.ainih.gov |
Theoretical and Computational Investigations on 2,2,3,5 Tetramethylhexanoic Acid
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical calculations serve as a powerful theoretical microscope to probe the intrinsic electronic properties and reactivity of a molecule. For 2,2,3,5-tetramethylhexanoic acid, such calculations, typically employing Density Functional Theory (DFT), could provide significant insights into its chemical behavior. These computational methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
A primary focus of these calculations would be to determine the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy reflects its ability to accept electrons, highlighting its electrophilicity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecular surface. For this compound, the ESP map would likely show a region of high negative potential around the carboxylic acid group's oxygen atoms, indicating the most probable sites for electrophilic attack. The acidic proton of the carboxyl group would be a region of positive potential, susceptible to nucleophilic attack or deprotonation.
Another important aspect is the calculation of atomic charges, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These charges provide a quantitative measure of the electron distribution among the atoms, helping to identify reactive sites. For instance, the carbonyl carbon of the carboxylic acid group is expected to carry a partial positive charge, making it an electrophilic center.
Illustrative Data Table: Calculated Electronic Properties of this compound
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule |
| pKa (calculated) | 4.9 | Predicts the acidity in aqueous solution. Neodecanoic acid, a mixture containing this compound, has a reported pKa of 5.17. wikipedia.org |
Note: The values in this table are hypothetical and for illustrative purposes, as specific published data for this compound is unavailable.
Molecular Modeling and Simulation of Intermolecular Interactions
Molecular modeling and simulations, particularly molecular dynamics (MD), are indispensable tools for understanding the behavior of molecules in a condensed phase, such as in a liquid state or in solution. For this compound, these simulations could reveal crucial information about its intermolecular interactions, which govern its physical properties like boiling point, solubility, and viscosity.
In an MD simulation, the atoms of multiple this compound molecules would be represented by a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The simulation would then solve Newton's equations of motion for this system, tracking the trajectories of all atoms over time.
A key aspect to investigate would be the formation of hydrogen bonds. The carboxylic acid functional group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). MD simulations can quantify the extent and dynamics of hydrogen bonding, which often leads to the formation of dimers in the liquid and gas phases. The bulky tetramethylhexanoic structure might influence the geometry and stability of these dimers compared to less sterically hindered carboxylic acids.
Simulations can also be used to calculate various bulk properties. For instance, by analyzing the simulation trajectory, one could compute the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule. This provides a detailed picture of the liquid structure. Other properties that can be derived include the diffusion coefficient, which relates to molecular mobility, and the heat of vaporization, which is a measure of the strength of intermolecular forces.
The interaction of this compound with other molecules, such as water or organic solvents, can also be modeled. This would be particularly relevant for understanding its solubility and partitioning behavior. For instance, simulations could elucidate how the hydrophobic alkyl chain and the hydrophilic carboxylic acid headgroup interact with water molecules.
Illustrative Data Table: Simulated Intermolecular Interaction Properties of this compound
| Property | Simulated Value (Hypothetical) | Significance |
| Average Hydrogen Bonds per Molecule | 1.5 | Quantifies the extent of hydrogen bonding in the liquid state |
| Dimerization Energy | -8.5 kcal/mol | Indicates the stability of the carboxylic acid dimer |
| Self-Diffusion Coefficient (at 298 K) | 0.5 x 10⁻⁵ cm²/s | Relates to the mobility of the molecule in the pure liquid |
| Radial Distribution Function (O-H...O) peak | 1.8 Å | Shows the characteristic distance for hydrogen bonding |
Note: The values in this table are hypothetical and for illustrative purposes, as specific published data for this compound is unavailable.
Computational Studies for Reaction Mechanism Elucidation
Computational chemistry provides a powerful avenue for elucidating the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, computational studies could be employed to map out the potential energy surfaces of its various reactions, such as esterification, amidation, or its role in polymerization processes.
Using quantum chemical methods, researchers can identify and characterize the structures and energies of reactants, transition states, intermediates, and products along a reaction pathway. The transition state is of particular interest as it represents the energy maximum along the reaction coordinate, and its energy determines the activation energy and thus the reaction rate.
For example, the esterification of this compound with an alcohol could be computationally modeled. This would involve locating the transition state for the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the acid. The calculations could also explore different catalytic mechanisms, for instance, by an acid catalyst, to understand how the catalyst lowers the activation energy. The steric hindrance caused by the bulky alkyl groups near the carboxylic acid function is expected to play a significant role in the reactivity, a factor that can be quantified through computational analysis of the transition state geometry and energy. ebin.pubscribd.com
Another area of interest is the thermal decomposition of this compound. Computational studies could predict the likely decomposition pathways and the associated activation barriers, providing information on the thermal stability of the compound.
Furthermore, in the context of its use in alkyd resins, computational studies could model the initial steps of the polycondensation reaction. This could involve calculating the relative reactivities of the different hydroxyl groups of a polyol with this compound, helping to explain how its structure influences the properties of the final polymer. ebin.pubscribd.com
Illustrative Data Table: Hypothetical Computational Data for an Esterification Reaction of this compound
| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | This compound + Methanol | 0.0 | - |
| Transition State | [HO-C(OH)(OCH₃)-R]⁺ | +15.2 | C-O bond forming: 1.9 Å |
| Tetrahedral Intermediate | HO-C(OH)(OCH₃)-R | -5.8 | - |
| Products | Methyl 2,2,3,5-tetramethylhexanoate + H₂O | -2.1 | - |
Note: The values and structures in this table are hypothetical and for illustrative purposes, as specific published data for this compound is unavailable. R represents the 1,1,3-trimethylbutyl group.
Q & A
Q. Methodological Answer :
- Infrared (IR) Spectroscopy : Identify carboxylate C=O stretching at ~1700–1720 cm⁻¹ and alkyl C-H vibrations (2800–3000 cm⁻¹). Compare with NIST reference spectra .
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect molecular ion [M]⁺ at m/z 172 (C₁₀H₂₀O₂) and fragmentation patterns (e.g., loss of COOH group at m/z 128) .
- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H and ¹³C NMR (e.g., δ 10–12 ppm for carboxylic proton; δ 20–35 ppm for quaternary carbons) .
What experimental approaches are suitable for assessing the environmental persistence of this compound?
Q. Methodological Answer :
- Henry’s Law Constant (H) : Determine volatility via gas-stripping experiments. Reported H values (~1.9–3.5 × 10⁻³ atm·m³/mol) suggest moderate atmospheric release .
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure biological oxygen demand (BOD) over 28 days .
- Hydrolysis Studies : Monitor degradation at pH 4–9 (40°C) via HPLC to assess stability under aqueous conditions .
How does this compound compare to other carboxylic acids in metal carboxylate formulations?
Q. Methodological Answer :
-
Performance Metrics : Evaluate drying efficiency in coatings using ASTM D1640 (drying time) and ASTM D1308 (compatibility with resins). Neodecanoic acid derivatives exhibit faster curing than 2-ethylhexanoic acid .
-
Toxicity Profile : Conduct in vitro assays (e.g., OECD 455) to validate non-hazardous claims. Unlike octoate acid, it shows no evidence of developmental toxicity in zebrafish models .
-
Table : Comparative Analysis of Carboxylic Acids in Driers
Property 2-Ethylhexanoic Acid Isononanoic Acid Neodecanoic Acid (2,2,3,5-Tetramethyl) Toxicity (OECD 455) Suspected teratogen Non-hazardous Non-hazardous Metal Content Efficiency Moderate High Very High Environmental Persistence High Moderate Low
How can researchers resolve contradictions in spectral data for branched carboxylic acids like this compound?
Q. Methodological Answer :
- Isomer Differentiation : Use 2D NMR (HSQC, HMBC) to distinguish between structural isomers (e.g., 2,2,3,5- vs. 2,3,4,5-tetramethyl variants) .
- High-Resolution MS (HRMS) : Confirm molecular formula (C₁₀H₂₀O₂) with <5 ppm mass accuracy to rule out isobaric interferences .
- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .
What methodologies are recommended for evaluating the metabolic pathways of this compound in biological systems?
Q. Methodological Answer :
- In Vitro Hepatocyte Assays : Incubate with primary rat hepatocytes (37°C, 5% CO₂) and analyze metabolites via LC-MS/MS .
- Stable Isotope Tracing : Use ¹³C-labeled compound to track β-oxidation intermediates (e.g., acetyl-CoA derivatives) .
- Enzyme Kinetics : Measure Vₘₐₓ and Kₘ for acyl-CoA synthetase using purified mitochondrial fractions .
How should researchers address discrepancies in toxicity data between this compound and its analogs?
Q. Methodological Answer :
- Dose-Response Studies : Conduct acute toxicity (OECD 423) and subchronic (90-day) exposure trials in rodents to establish NOAEL (no-observed-adverse-effect level) .
- Mechanistic Studies : Use RNA-seq to compare gene expression profiles (e.g., oxidative stress markers) between this compound and octoate acid .
- Meta-Analysis : Aggregate data from REACH registrations and peer-reviewed studies to identify confounding variables (e.g., solvent carriers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
